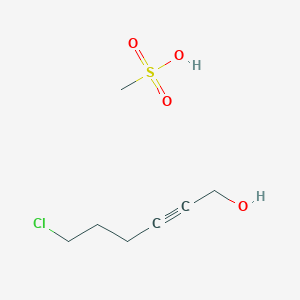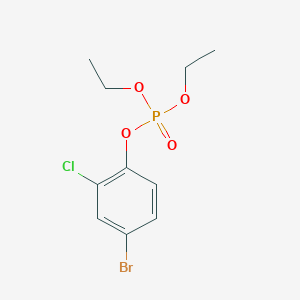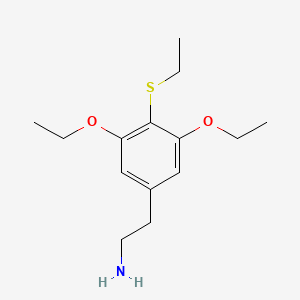![molecular formula C9H18N6O2 B14393972 2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide CAS No. 90124-81-5](/img/structure/B14393972.png)
2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazine carboxamide group, which is known for its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. The reaction conditions often require a high boiling point solvent, such as ethylene glycol, to achieve the necessary temperatures for the reaction to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aldehydes, ketones, and various oxidizing and reducing agents. The reaction conditions often involve high temperatures and the use of solvents like ethylene glycol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxamide derivatives, while reduction reactions may produce simpler hydrazine compounds.
科学的研究の応用
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s reactivity makes it a candidate for studying enzyme interactions and other biological processes.
Medicine: Its potential biological activity suggests it could be explored for therapeutic applications.
Industry: It may be used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide involves its interaction with various molecular targets. The hydrazine group can form hydrazones with aldehydes and ketones, which can then undergo further reactions. This compound may also interact with enzymes and proteins, potentially inhibiting their activity through the formation of stable complexes .
類似化合物との比較
Similar Compounds
Hydrazinecarboxamide: A simpler hydrazine derivative with similar reactivity.
2,4-Dinitrophenylhydrazine: Known for its use in identifying carbonyl compounds through the formation of hydrazones.
Uniqueness
2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide is unique due to its complex structure and the presence of multiple reactive sites
特性
CAS番号 |
90124-81-5 |
|---|---|
分子式 |
C9H18N6O2 |
分子量 |
242.28 g/mol |
IUPAC名 |
[[4-(carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]amino]urea |
InChI |
InChI=1S/C9H18N6O2/c1-3-7(5-13-15-9(11)17)6(2)4-12-14-8(10)16/h4-7H,3H2,1-2H3,(H3,10,14,16)(H3,11,15,17) |
InChIキー |
DDMBJBYIAQTMGB-UHFFFAOYSA-N |
正規SMILES |
CCC(C=NNC(=O)N)C(C)C=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)

![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)




![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)
![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)



